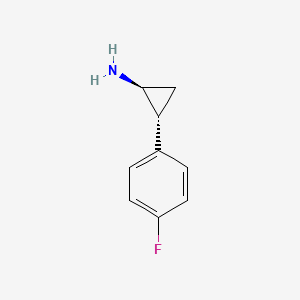

(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine

Description

(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine belongs to the family of phenylcyclopropylamine derivatives. This class of compounds is noted for its presence in various biologically active molecules. The specific stereoisomer, designated by the (1S,2R) notation, indicates a precise spatial orientation of the substituents on the cyclopropane (B1198618) ring, a feature that is paramount to its function and interactions in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (1S,2R)-2-(4-fluorophenyl)cyclopropan-1-amine nih.gov |

| Molecular Formula | C₉H₁₀FN chemicalbook.com |

| Molecular Weight | 151.18 g/mol nih.govchemicalbook.com |

| CAS Number | 113516-71-5 nih.govappchemical.com |

| Canonical SMILES | C1C@@HC2=CC=C(C=C2)F nih.gov |

| InChIKey | GTYFDGYGRFJTKJ-BDAKNGLRSA-N nih.gov |

This interactive table summarizes key identifiers and properties of the compound.

Cyclopropane derivatives are of significant interest to synthetic organic and bioorganic chemists. unl.pt The cyclopropane ring is a structural motif found in a diverse array of both natural and synthetic compounds with a broad spectrum of biological activities. researchgate.net These activities range from enzyme inhibition to antimicrobial, antiviral, and antitumor properties. unl.ptresearchgate.net

The parent compound, trans-2-phenylcyclopropylamine, is a well-known inhibitor of monoamine oxidase (MAO) enzymes and has been used as an antidepressant. researchgate.net This has spurred further research into its derivatives as structural scaffolds for developing inhibitors of other enzymes, such as lysine-specific demethylase 1 (LSD1), a target in cancer therapy. researchgate.netnih.gov The rigid structure of the cyclopropane ring makes these derivatives valuable as conformationally restricted probes to study biological processes and as building blocks in medicinal chemistry. unl.ptresearchgate.net

Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of cyclopropane-containing compounds. nih.govrochester.edu Chiral cyclopropane rings are considered key pharmacophores—the essential part of a molecule responsible for its biological activity—in numerous pharmaceuticals and natural products. nih.govacs.org The ability to synthesize specific stereoisomers (enantiomers and diastereomers) is crucial, as different isomers of the same compound can exhibit markedly different pharmacological effects, potency, and toxicity profiles. rochester.edu

The synthesis of enantioenriched cyclopropanes is a major focus of chemical research, employing various methods, including chemoenzymatic strategies and asymmetric catalysis, to control the stereochemical outcome. nih.govrsc.org Engineered enzymes, for instance, have been developed to produce specific stereoisomers of cyclopropane-containing drug precursors with very high purity. nih.govrochester.edu This highlights the demand for stereochemically pure compounds in drug discovery and development, as the biological activity is often linked to a single, specific isomer.

The primary research focus on this compound and its stereoisomers lies in their role as crucial intermediates in the synthesis of complex pharmaceutical agents. nih.govrochester.edu For example, the closely related compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a key building block for Ticagrelor, an antiplatelet medication. rochester.edu The synthesis of these specific trans-isomers is a critical step, and much research has been dedicated to developing efficient and highly stereoselective synthetic routes.

The fluorine atom on the phenyl ring is a common modification in medicinal chemistry, often introduced to enhance metabolic stability or binding affinity. The specific stereochemistry, (1S,2R), is essential for the final drug's efficacy, demonstrating the practical importance of controlling chirality in these scaffolds. Academic and industrial labs continue to explore novel synthetic methods to access these valuable chiral building blocks efficiently and with high purity.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-(4-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYFDGYGRFJTKJ-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1s,2r 2 4 Fluorophenyl Cyclopropanamine and Analogues

Stereoselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine. The desired trans configuration of the substituents on the cyclopropane (B1198618) ring, along with the specific (1S,2R) absolute stereochemistry, necessitates the use of advanced stereoselective methods. These approaches can be broadly categorized into asymmetric chemical catalysis and biocatalytic transformations, each offering unique advantages in achieving high levels of diastereomeric and enantiomeric purity.

Asymmetric Catalysis in Cyclopropanation

Asymmetric catalysis provides a powerful tool for the construction of chiral cyclopropanes. By employing chiral transition-metal catalysts, it is possible to influence the stereochemical outcome of the cyclopropanation reaction, thereby setting the stage for the synthesis of the target amine.

Rhodium(II) carboxylate complexes are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids, which then undergo cyclopropanation with alkenes. researchgate.net The stereoselectivity of this reaction can be controlled by the judicious choice of chiral ligands on the rhodium catalyst.

The synthesis of the precursor to this compound typically involves the reaction of 4-fluorostyrene (B1294925) with a diazoacetate, such as ethyl diazoacetate. The key to obtaining the desired (1S,2R) amine is to first synthesize the corresponding (1R,2R)-cyclopropanecarboxylate precursor, which possesses the required trans stereochemistry. Chiral dirhodium(II) catalysts, particularly those derived from prolinates, have demonstrated exceptional ability to control both diastereoselectivity and enantioselectivity in these transformations. nih.govnih.gov

One of the most successful catalysts for this purpose is dirhodium tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate], commonly known as Rh₂(S-DOSP)₄. researchgate.netnih.gov This catalyst has been shown to be highly effective for the asymmetric cyclopropanation of styrene (B11656) and its derivatives. nih.gov The mechanism involves the formation of a chiral rhodium carbenoid intermediate, which then approaches the alkene in a trajectory that minimizes steric interactions with the bulky ligands of the catalyst, leading to high stereocontrol. nih.gov For the reaction with styrene, a close analogue of 4-fluorostyrene, Rh₂(S-DOSP)₄ provides excellent results.

| Catalyst | Alkene | Diazo Compound | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee, trans) | Reference |

| Rh₂(S-DOSP)₄ | Styrene | Methyl Phenyldiazoacetate | >95:5 | 98 | nih.gov |

| Rh₂(S-DOSP)₄ | Styrene | Ethyl Diazoacetate | >95:5 | 98 |

Table 1: Representative results for Rh₂(S-DOSP)₄-catalyzed cyclopropanation of styrene.

The high trans diastereoselectivity is crucial as it directly leads to the precursor required for the trans-cyclopropylamine. The high enantioselectivity ensures that the subsequent steps will yield the desired (1S,2R) enantiomer in high purity. Substitution on the styrene ring generally has only a moderate influence on the asymmetric induction, suggesting that these conditions are highly applicable to the synthesis of the 4-fluorophenyl analogue. nih.gov

An alternative and widely utilized strategy involves the asymmetric reduction of a prochiral ketone precursor. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source. organic-chemistry.orgnrochemistry.comwikipedia.org

In the context of synthesizing this compound, a suitable precursor is a 2-halo-1-(4-fluorophenyl)ethanone, such as 2-chloro-1-(4-fluorophenyl)ethanone. The CBS reduction of this ketone yields the corresponding (S)-2-chloro-1-(4-fluorophenyl)ethanol with high enantioselectivity. wikipedia.org This chiral halohydrin is a key intermediate that can be converted to the target cyclopropylamine (B47189).

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. alfa-chemistry.com This complex then coordinates to the ketone in a sterically controlled manner, positioning the larger substituent away from the chiral group on the catalyst. nrochemistry.com Hydride transfer then occurs from the borane to the carbonyl carbon via a six-membered transition state, leading to the formation of the chiral alcohol with predictable stereochemistry. nrochemistry.com

| Substrate | Catalyst System | Product | Enantiomeric Excess (% ee) | Reference |

| 2',4'-Dichloroacetophenone | Borane-DMS / (S)-Diphenylprolinol | (S)-1-(2,4-Dichlorophenyl)ethanol | >99 | google.com |

| Acetophenone | (R)-Me-CBS / Borane-THF | (R)-1-Phenylethanol | 97 | wikipedia.org |

Table 2: Examples of CBS and related asymmetric reductions of prochiral ketones.

The resulting (S)-2-chloro-1-(4-fluorophenyl)ethanol can then be used to construct the cyclopropane ring, for instance, by reaction with a suitable C1 source under conditions that proceed with inversion of configuration at one of the stereocenters to establish the desired trans relationship. The high enantiomeric excess achieved in the CBS reduction step is critical for obtaining the final product in high optical purity.

Biocatalytic Transformations for Enantiopure Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. uni-graz.at Enzymes operate under mild conditions, often in aqueous media, and exhibit exquisite stereoselectivity, making them ideal for the synthesis of enantiopure pharmaceuticals and their intermediates. nih.gov

Similar to the CBS reduction, carbonyl reductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the asymmetric reduction of prochiral ketones to chiral alcohols. nih.gov These enzymes typically utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.gov

The biocatalytic reduction of 2-chloro-1-(4-fluorophenyl)ethanone provides a direct and green route to the key (S)-2-chloro-1-(4-fluorophenyl)ethanol intermediate. A wide range of microorganisms and isolated enzymes have been screened for this type of transformation on analogous substrates. For example, a ketoreductase from Hansenula polymorpha has been used to reduce 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone to the corresponding (S)-alcohol in 89% yield and with 100% enantiomeric excess. nih.gov Similarly, a short-chain dehydrogenase was used for the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, achieving over 99% conversion and >99% ee. researchgate.net

| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (% ee) | Reference |

| Rhodococcus kyotonensis ADH | 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | >99 | >99 | researchgate.net |

| Hansenula polymorpha KRED | 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | (S)-2-Chloro-1-(3-chloro-4-fluorophenyl)ethanol | 89 | 100 | nih.gov |

| Lactobacillus curvatus (whole cells) | 1-(2-Chlorophenyl)ethanone | (S)-1-(2-Chlorophenyl)ethanol | >95 | >99 | researchgate.net |

Table 3: Biocatalytic reduction of halo-acetophenone analogues using carbonyl reductases.

The high selectivity and mild reaction conditions associated with carbonyl reductases make this a highly attractive industrial approach. The cofactor regeneration is often achieved in situ using a sacrificial alcohol like isopropanol (B130326) or a glucose/glucose dehydrogenase system, which adds to the economic viability of the process.

Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of C=N bonds to form chiral amines. nih.gov They are particularly valuable for reductive amination reactions, where a ketone is condensed with an amine in situ to form an imine, which is then immediately reduced by the IRED. rsc.org This one-pot process can provide direct access to chiral amines from simple precursors.

While a direct cascade involving both an enone reductase (ERed) and an imine reductase (IRed) for the synthesis of a cyclopropylamine from an unsaturated precursor is a novel concept, the application of IREDs in the synthesis of related structures is well-documented. For instance, the reductive amination of 4-fluorophenylacetone with cyclopropylamine has been shown to proceed to completion with several IREDs. nih.gov This demonstrates the feasibility of using IREDs to form the crucial C-N bond with a fluorinated phenyl scaffold.

A plausible biocatalytic route to this compound could involve the reductive amination of trans-2-(4-fluorophenyl)cyclopropyl methyl ketone. An appropriate (R)- or (S)-selective IRED would reduce the imine formed with ammonia (B1221849) or an ammonia surrogate, potentially yielding the desired chiral amine with high stereoselectivity. The development of IREDs with activity towards such sterically demanding cyclopropyl (B3062369) ketones is an active area of research. nih.gov The broad substrate scope and high stereoselectivity of modern, engineered IREDs suggest that this is a viable and powerful strategy for the synthesis of complex chiral amines like this compound. chemrxiv.org

Formate (B1220265) Dehydrogenase for Coenzyme Regeneration in Biocatalysis

Biocatalytic methods, particularly those using enzymes like amine dehydrogenases (AmDHs) and transaminases, offer a green and highly selective alternative for the synthesis of chiral amines. These enzymes, however, often depend on nicotinamide coenzymes (e.g., NAD+/NADH or NADP+/NADPH) as hydride donors or acceptors. The stoichiometric use of these coenzymes is economically prohibitive for large-scale synthesis. Therefore, an efficient in situ coenzyme regeneration system is essential. frontiersin.orgmdpi.com

Formate dehydrogenase (FDH) is a widely used enzyme for the regeneration of the reduced coenzymes NADH and NADPH. frontiersin.org The system operates by catalyzing the oxidation of formate to carbon dioxide, coupled with the reduction of NAD(P)+ to NAD(P)H.

Reaction Scheme: HCOO⁻ + NAD(P)⁺ --FDH--> CO₂ + NAD(P)H

This regeneration system is highly advantageous due to its high efficiency and the fact that the byproduct, carbon dioxide, is gaseous and easily removed, which drives the equilibrium towards product formation. frontiersin.org In the context of producing chiral amines via reductive amination of a corresponding ketone precursor, the FDH system continuously supplies the necessary reduced coenzyme for the primary amine-producing enzyme. frontiersin.org While direct studies on this compound synthesis using this specific biocatalytic setup are not extensively detailed in public literature, the principle is broadly applied to the synthesis of other short-chain chiral amines. frontiersin.org

| Enzyme System Component | Function | Key Advantage |

| Amine Dehydrogenase (AmDH) | Catalyzes the reductive amination of a ketone precursor to the chiral amine. | High stereoselectivity. |

| Formate Dehydrogenase (FDH) | Catalyzes the oxidation of formate to regenerate the NAD(P)H coenzyme. | Irreversible reaction, easily removable byproduct (CO₂). |

| Formate (e.g., sodium formate) | Serves as the ultimate reducing agent (hydride source). | Inexpensive and stable. |

| NAD(P)⁺/NAD(P)H | Coenzyme acting as the hydride shuttle between FDH and AmDH. | Required in only catalytic amounts. |

Diastereoselective Cyclopropanation using Chiral Auxiliaries

Asymmetric cyclopropanation is a powerful strategy for establishing the stereochemistry of the cyclopropane ring at an early stage of the synthesis. One effective method involves the use of a chiral auxiliary. nih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule to direct the stereochemical course of a subsequent reaction. nih.gov After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled.

In the synthesis of cyclopropanamine analogues, a common approach involves the diastereoselective cyclopropanation of an alkene precursor attached to a chiral auxiliary. For example, a substituted cinnamic acid can be derivatized with a chiral alcohol, such as L-menthol, to form a chiral ester. google.com The subsequent cyclopropanation reaction, often using a reagent like dimethylsulfoxonium methylide, proceeds with facial selectivity controlled by the sterically demanding chiral auxiliary. google.com This results in the formation of a diastereomerically enriched cyclopropanecarboxylate (B1236923) ester.

The diastereomers can then be separated, and hydrolysis of the ester removes the chiral auxiliary, yielding an enantiomerically enriched cyclopropanecarboxylic acid. This acid is a key precursor that can be converted to the target amine, this compound, through a process such as a Curtius rearrangement. google.com The efficiency of this method relies on the ability of the auxiliary to create a significant energy difference between the transition states leading to the different diastereomers. nih.gov

Chiral Resolution Techniques for Enantiomeric Purity

For many synthetic routes that produce a racemic or diastereomeric mixture of the final product or a key intermediate, chiral resolution is a critical step to isolate the desired enantiomer.

Classical Resolution Screening with Chiral Resolving Agents (e.g., D-Mandelate, Tartrates)

Classical resolution via the formation of diastereomeric salts is one of the most established and industrially scalable methods for separating enantiomers of chiral amines and carboxylic acids. wikipedia.orgpharmtech.com The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. nih.gov

Common chiral resolving agents for amines include tartaric acid derivatives and mandelic acid. wikipedia.org For instance, racemic trans-2-(4-Fluorophenyl)cyclopropanamine can be reacted with an enantiopure acid like D-(-)-mandelic acid or D-(-)-tartaric acid. The resulting diastereomeric salts, [(1S,2R)-amine • D-acid] and [(1R,2S)-amine • D-acid], can be separated by fractional crystallization. wikipedia.orgnih.gov One diastereomer will typically be less soluble in a given solvent system and will crystallize out preferentially. nih.gov After separation, the desired amine enantiomer is recovered by treating the salt with a base to neutralize the resolving agent.

A patent for a similar compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, specifically describes the use of D-mandelic acid to form a stable, crystalline salt, facilitating its isolation and purification. google.com

| Resolving Agent | Target Functional Group | Principle of Separation |

| D-(-)-Mandelic Acid | Amine | Formation of diastereomeric salts with different solubilities. google.com |

| D-(-)-Tartaric Acid | Amine | Formation of diastereomeric salts with different solubilities. wikipedia.org |

| L-(+)-Tartaric Acid | Amine | Formation of diastereomeric salts with different solubilities. wikipedia.org |

Chromatographic Separation Methods for Enantiomers (e.g., Chiral High-Performance Liquid Chromatography)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. nih.gov The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. nih.gov

There are many types of commercially available CSPs, with polysaccharide-based phases being particularly versatile. nih.govvt.edu Columns packed with silica (B1680970) gel coated or bonded with derivatives of cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used for the resolution of a broad range of chiral compounds, including pharmaceuticals. nih.govdrexel.edu

The separation mechanism involves transient diastereomeric complex formation between the enantiomers and the chiral selector of the CSP. nih.gov The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for optimizing the separation. mz-at.de Basic or acidic additives are also often used to improve peak shape and resolution for amine or acid analytes. mdpi.com This method is highly effective for both determining the enantiomeric excess (ee) of a sample and for isolating small quantities of enantiomerically pure material. nih.gov

| Chiral Stationary Phase (CSP) Type | Common Chiral Selectors | Typical Analytes |

| Polysaccharide-based | Amylose or Cellulose tris(phenylcarbamate) derivatives. drexel.edu | Aromatic compounds, amines, acids. nih.gov |

| Cyclodextrin-based | β- or γ-Cyclodextrin derivatives. nih.gov | Compounds capable of inclusion complexation. |

| Pirkle-type (brush-type) | π-acidic or π-basic aromatic rings. | Compounds with complementary π-systems. |

Recrystallization for Enantiomeric Enrichment

Recrystallization can be used to enhance the enantiomeric purity of a sample that is already enriched in one enantiomer. nih.gov This technique is effective for systems that form a racemic compound (a 1:1 crystalline conglomerate of both enantiomers) rather than a racemic conglomerate (a mixture of separate crystals of each enantiomer). nih.gov

If a solution containing a non-racemic mixture of enantiomers is allowed to crystallize, the less soluble racemic compound may crystallize out first, leaving the mother liquor more enriched in the excess enantiomer. nih.gov By carefully controlling conditions such as solvent, temperature, and concentration, and by performing multiple crystallization steps, a significant increase in enantiomeric excess can be achieved in the remaining solution. nih.gov This method was successfully applied to enrich (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, where a twofold crystallization of a sample with an initial 65-79% ee resulted in a mother liquor with 95-98% ee. nih.gov

Multi-Step Reaction Sequences and Intermediate Derivatization

The synthesis of this compound and its analogues typically involves multi-step reaction sequences that require careful control over reaction conditions and purification of intermediates. google.com These synthetic routes often begin with commercially available starting materials and introduce the required functionality and stereochemistry through a series of derivatization steps.

A representative synthetic pathway for a closely related analogue, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, illustrates the common strategies employed: google.com

Alkene Formation: The synthesis may start from a substituted benzaldehyde (B42025) (e.g., 3,4-difluorobenzaldehyde). This is converted to the corresponding substituted cinnamic acid via a Knoevenagel or similar condensation reaction with malonic acid. google.com

Chiral Auxiliary Attachment: The cinnamic acid is then converted to an acid chloride and reacted with a chiral auxiliary, such as L-menthol, to form a chiral ester. google.com

Diastereoselective Cyclopropanation: The chiral ester undergoes cyclopropanation to form a diastereomerically enriched cyclopropyl derivative. google.com

Purification and Auxiliary Removal: The desired diastereomer is isolated, and the chiral auxiliary is removed by hydrolysis to yield the enantiomerically pure cyclopropanecarboxylic acid. google.com

Conversion to Amine: The carboxylic acid functional group is then converted to the primary amine. A common method is the Curtius rearrangement, which involves the conversion of the carboxylic acid to an acyl azide (B81097) (often via the acid chloride), followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the final amine. google.com

Curtius Rearrangement for Amine Introduction

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines, representing a key step in the synthesis of 2-arylcyclopropanamines. nih.govresearchgate.net The reaction proceeds through the thermal or photochemical decomposition of an acyl azide to an isocyanate intermediate, which is subsequently hydrolyzed to the desired amine with the loss of carbon dioxide. nih.govwikipedia.org

This strategy is frequently employed in the synthesis of analogues like (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. The synthesis begins with the corresponding stereochemically pure trans-2-(aryl)cyclopropanecarboxylic acid. This acid is first converted to an activated form, typically an acid chloride using reagents like thionyl chloride. google.comgoogle.com The acid chloride is then treated with an azide source, such as sodium azide, to form the crucial acyl azide intermediate. google.com The rearrangement of this acyl azide to the isocyanate is the defining step, which upon hydrolysis yields the final cyclopropylamine. google.comgoogle.com A significant advantage of this method is that the rearrangement proceeds with retention of the stereochemical configuration of the migrating alkyl (cyclopropyl) group.

One documented pathway involves converting (1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid to the corresponding carbonyl chloride with thionyl chloride. google.com This intermediate is then reacted with sodium azide to produce the acyl azide, which rearranges and is hydrolyzed to yield the target amine. google.com While effective, the use of potentially explosive inorganic azides is a notable drawback for large-scale industrial applications. google.com

| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Acid Activation | trans-2-Arylcyclopropanecarboxylic acid | Thionyl chloride (SOCl₂) | trans-2-Arylcyclopropanecarbonyl chloride | google.comgoogle.com |

| 2. Azide Formation | trans-2-Arylcyclopropanecarbonyl chloride | Sodium azide (NaN₃) | trans-2-Arylcyclopropanecarbonyl azide | google.comgoogleapis.com |

| 3. Rearrangement & Hydrolysis | trans-2-Arylcyclopropanecarbonyl azide | Heat, H₂O | trans-2-Arylcyclopropanamine | wikipedia.orggoogle.com |

Hofmann Degradation for Amine Formation

The Hofmann degradation, or Hofmann rearrangement, provides an alternative route to primary amines from primary amides, with the net removal of the carbonyl group. wikipedia.org This method is analogous to the Curtius rearrangement in that it also proceeds via an isocyanate intermediate but starts from a more readily accessible carboxamide precursor. wikipedia.orggoogle.com The reaction is typically carried out using a halogen (like bromine) in a basic solution (like sodium hydroxide), which forms a hypohalite species in situ. wikipedia.orgyoutube.com

In the context of synthesizing this compound analogues, the process would begin with the corresponding trans-2-(4-Fluorophenyl)cyclopropanecarboxamide. The mechanism involves the deprotonation of the amide by the base, followed by reaction with the halogen to form an N-haloamide. wikipedia.org A second deprotonation yields an anion that rearranges: the cyclopropyl group migrates from the carbonyl carbon to the nitrogen, displacing the halide ion to form the isocyanate. youtube.com This intermediate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to give the final primary amine. wikipedia.orgyoutube.com

This method has been successfully applied in synthetic routes to produce (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine from the corresponding amide. google.com An electro-induced variation of the Hofmann rearrangement has also been developed, offering a more environmentally friendly approach by avoiding the use of highly corrosive and toxic halogens. researchgate.net

| Starting Material | Typical Reagents | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| trans-2-(4-Fluorophenyl)cyclopropanecarboxamide | Br₂, NaOH, H₂O | Isocyanate | This compound | wikipedia.orggoogle.com |

| Cyclopropyl amide derivatives | NaBr (in electrochemical cell) | Isocyanate | Cyclopropylamine derivatives | researchgate.net |

Cyclization Reactions for Cyclopropane Ring Formation

Common methods for cyclopropanation include:

Reaction with Diazo Compounds: The reaction of a styrene derivative with a diazo compound, like ethyl diazoacetate, in the presence of a metal catalyst is a well-established method. google.comgoogle.com Catalysts based on rhodium, copper, and palladium are frequently used. Chiral catalysts, such as dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate), can be employed to achieve high enantioselectivity. organic-chemistry.org For instance, the reaction of 3,4-difluorostyrene (B50085) with ethyl diazoacetate using a chiral ruthenium(II)-oxazoline catalyst can produce the corresponding ethyl cyclopropanecarboxylate, a direct precursor to the carboxylic acid needed for the Curtius rearrangement. google.com

Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide, formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org It is particularly effective for the cyclopropanation of allylic alcohols but can be applied to other alkenes.

Ylide Reactions: Sulfur ylides, such as dimethylsulfoxonium methylide, are effective reagents for the cyclopropanation of electron-deficient alkenes. google.com This reagent can be used to convert derivatives of (E)-3-(3,4-difluorophenyl)-2-propenoic acid into the corresponding trans-2-(3,4-difluorophenyl)-cyclopropanecarboxylate. google.comgoogleapis.com

Palladium-Catalyzed Oxidative Cyclization: Newer methods involve the use of palladium catalysis. For example, a Pd(II/IV)-catalyzed reaction can convert enynes into cyclopropyl ketones with high stereospecificity, where a tethered olefin attacks a Pd(IV)-carbon bond. organic-chemistry.org

| Method | Alkene Precursor | Carbene/Carbenoid Source | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Catalytic Carbene Transfer | 4-Fluorostyrene | Ethyl diazoacetate | Rh(II) or Cu(I) complexes | google.comorganic-chemistry.org |

| Ylide Addition | (E)-3-(4-Fluorophenyl)propenoate derivative | Dimethylsulfoxonium methylide | NaH or NaOH in DMSO | google.comgoogleapis.com |

| Simmons-Smith Reaction | 4-Fluorostyrene | Diiodomethane (CH₂I₂) | Zn-Cu couple | wikipedia.org |

| Photocatalytic Cyclopropanation | Various Olefins | Triethylammonium bis(catecholato)iodomethylsilicate | Organic photocatalyst, visible light | nih.gov |

Strategic Functional Group Interconversions (e.g., Nitro Group Reduction to Amine)

An alternative strategy for introducing the amine functionality involves the synthesis of a nitro-substituted cyclopropane followed by the reduction of the nitro group. researchgate.netacs.org This approach circumvents the need for the rearrangement reactions discussed previously.

The synthesis of nitrocyclopropanes can be achieved through various routes. One method involves the cyclopropanation of nitroalkenes. researchgate.net Alternatively, a Michael addition of a nucleophile to a nitroalkene followed by an intramolecular cyclization can form the nitrocyclopropane (B1651597) ring system. A highly enantioselective and diastereoselective Cu(I)-catalyzed cyclopropanation of alkenes using a phenyliodonium (B1259483) ylide generated in situ from iodosobenzene (B1197198) and methyl nitroacetate (B1208598) has also been reported. researchgate.net

Once the nitrocyclopropane is formed, the nitro group can be efficiently reduced to a primary amine using several established methods. wikipedia.org

Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.orgmasterorganicchemistry.com

Metal-Acid Reduction: A variety of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), are effective for this transformation. researchgate.netmasterorganicchemistry.com The reduction of nitrocyclopropane carboxylates using zinc and HCl in isopropanol has been shown to produce cyclopropane amino esters in good yields. researchgate.net

This two-step sequence of forming a nitrocyclopropane and its subsequent reduction provides a robust alternative pathway to access the target cyclopropylamine. researchgate.netstudfile.net

| Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Pressurized H₂ atmosphere | wikipedia.orgmasterorganicchemistry.com |

| Metal/Acid Reduction | Zn / HCl | Isopropanol solvent | researchgate.net |

| Metal/Acid Reduction | Fe / HCl | Aqueous or alcoholic solvent, heat | masterorganicchemistry.com |

| Metal Salt Reduction | Tin(II) chloride (SnCl₂) | Ethanol solvent | wikipedia.orgmasterorganicchemistry.com |

Investigation of Stereochemical Influence on Molecular Interactions

Stereoselective Enzyme Inhibition Profiles

The (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine moiety is a key structural feature in a variety of enzyme inhibitors. Its efficacy is profoundly dependent on its stereochemistry, which governs its ability to fit within the active sites of target enzymes and form crucial molecular interactions.

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4). The trans-2-phenylcyclopropylamine (PCPA) scaffold is a well-established backbone for potent, covalent inhibitors of LSD1.

The stereochemistry of the 1,2-disubstituted cyclopropane (B1198618) ring is a decisive factor for the inhibitory potency against LSD1 and its closely related homolog, LSD2 (KDM1B). Studies on optically pure lysine-PCPA conjugates have demonstrated that different stereoisomers can have vastly different activities. For instance, in a series of related compounds (NCD18 and NCD25), the (1R,2S)-isomers were found to be approximately 11 and four times more potent, respectively, than the corresponding (1S,2R)-isomers in inhibiting LSD1. google.comjustia.com Conversely, for another derivative, NCD41, the (1S,2R)-isomer was four times more potent than its (1R,2S)-counterpart. google.comjustia.com This highlights that the optimal stereochemistry for LSD1 inhibition is dependent on the nature of the substituent attached to the core scaffold. google.com

Furthermore, the stereochemical configuration influences the selectivity of these inhibitors for LSD1 versus LSD2. Research involving the synthesis and evaluation of 65 cis- and trans-PCPA derivatives revealed significant differences in their inhibitory profiles. mdpi.com One derivative, cis-4-Br-2,5-F2-PCPA (7c), demonstrated high potency for LSD1 with a K_i_ value of 0.094 µM, while showing much weaker inhibition of LSD2, with a K_i_ of 8.4 µM. mdpi.com This demonstrates that specific substitutions and stereochemistries can be exploited to achieve selectivity between these two closely related demethylase enzymes. mdpi.comjocpr.com

| Compound | (1R,2S)-Isomer IC₅₀ (µM) | (1S,2R)-Isomer IC₅₀ (µM) | Potency Fold Difference ((1S,2R) vs (1R,2S)) |

|---|---|---|---|

| NCD18 | 0.045 | 0.51 | ~11x weaker |

| NCD25 | 0.015 | 0.059 | ~4x weaker |

| NCD41 | 0.20 | 0.053 | ~4x stronger |

Computational binding simulations have provided critical insights into how the stereochemistry of cyclopropanamine-based inhibitors affects their interaction with the LSD1 catalytic site. google.comjustia.com These models indicate that both the aromatic ring and the amino group of the cyclopropylamine (B47189) are essential for binding. google.comjustia.com The stereochemistry of the cyclopropane ring dictates the positioning of the aromatic ring within hydrophobic pockets of the active site and influences the hydrogen bond formation of the amino group. google.com

For example, binding simulations of NCD25 isomers revealed that the (1R,2S)-isomer could interact with two hydrophobic pockets, whereas the (1S,2R)-isomer could only interact with one. google.com This difference in hydrophobic interaction is proposed as the reason for the superior inhibitory activity of the (1R,2S)-isomer in this case. google.com Similarly, for the NCD41 compound, the more potent (1S,2R)-isomer was able to form a hydrogen bond with the carbonyl oxygen of Ala809, an interaction not observed with the less active (1R,2S)-isomer. google.com Fragment molecular orbital (FMO) calculations on a related inhibitor, (+)-cis-4-Br-PCPA, identified a significant CH/π interaction with Tyr761 as a major contributor to its binding affinity within the LSD1 active site. jocpr.com

The 2-phenylcyclopropanamine scaffold is famously associated with tranylcypromine, a well-known inhibitor of monoamine oxidases (MAO-A and MAO-B). researchgate.net MAOs are flavoenzymes responsible for the metabolism of various neurotransmitters. chemicalbook.com A significant challenge in the development of cyclopropanamine-based LSD1 inhibitors has been to achieve high selectivity for LSD1 over the MAO isoforms to avoid off-target effects. nih.gov The structural similarity between the active sites of LSD1 and MAOs makes this a non-trivial issue. Research has focused on modifying the PCPA scaffold, such as by coupling it to a lysine moiety, to create derivatives that selectively inactivate LSD1 over MAOs. nih.gov Therefore, when investigating compounds containing the this compound core, a thorough evaluation of their inhibitory activity against both MAO-A and MAO-B is a critical consideration to establish their selectivity profile.

While this compound itself is not a P2Y12 receptor antagonist, structurally related cyclopropylamine derivatives are crucial intermediates in the synthesis of potent antiplatelet agents that are. jocpr.comchemicalbook.com Specifically, the compound trans-(1R,2S)-2-(3,4-difluorophenyl)-cyclopropylamine is a key intermediate for the synthesis of Ticagrelor. justia.comchemicalbook.com Ticagrelor is a direct-acting and reversibly binding antagonist of the P2Y12 receptor, which plays a central role in ADP-mediated platelet aggregation. jocpr.comnih.gov The use of this specific stereoisomer of a phenylcyclopropanamine derivative highlights the importance of the scaffold in generating molecules that can interact with the P2Y12 purinergic receptor, a member of the G protein-coupled receptor family. nih.gov This connection underscores the versatility of the phenylcyclopropanamine scaffold in medicinal chemistry, extending its utility beyond enzyme inhibition to the targeting of cell surface receptors.

Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition

Receptor Binding Studies

The 2-phenylcyclopropylamine scaffold and its derivatives have been investigated for their activity at various aminergic G protein-coupled receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. While a comprehensive binding profile for this compound is not extensively documented in the public domain, studies on closely related analogs provide insights into the potential receptor interactions of this structural class.

Derivatives of 2-phenylcyclopropylmethylamine (PCPMA), a scaffold closely related to the title compound, have been designed as selective ligands for dopamine D3 receptors (D3R). mdpi.comresearchgate.net In one such study, stereoisomers exhibited different functional profiles; for instance, the (1R,2R)-isomer of a PCPMA derivative acted as a potent D3R agonist, while its (1S,2S)-enantiomer functioned as an antagonist. researchgate.net This functional stereoselectivity was attributed to different binding poses within the orthosteric binding pocket of the D3R. researchgate.net Further studies on PCPMA derivatives identified potent partial agonists of the dopamine D2 receptor (D2R), with some compounds showing unexpected selectivity against the serotonin 2A (5-HT2A) receptor. nih.gov This body of work suggests that the phenylcyclopropylamine core is a privileged scaffold for designing ligands that target aminergic GPCRs, and that subtle changes in stereochemistry and substitution can dramatically alter receptor affinity, selectivity, and functional activity. researchgate.netnih.gov

Neurotransmitter Receptor Affinity (for structurally similar compounds)

Structurally similar compounds, such as the stereoisomers of 2-phenylcyclopropylamine (tranylcypromine), have been studied for their affinity to various neurotransmitter receptors. Research has shown that these compounds can interact with monoamine transporters, including those for serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (DAT). The trans configuration of compounds like this compound is generally favored for potent activity at these transporters.

For instance, studies on tranylcypromine, a non-fluorinated analog, demonstrate that the (+)-enantiomer possesses significantly greater potency as a catecholamine reuptake inhibitor compared to the (-)-enantiomer. Specifically, (+)-tranylcypromine is a more potent inhibitor of norepinephrine and dopamine uptake. This highlights the critical role of stereochemistry in receptor and transporter recognition. The introduction of a fluorine atom, as in this compound, further modifies these interactions, often enhancing selectivity and potency.

Table 1: Comparative Inhibitory Activity of Tranylcypromine Enantiomers

| Compound | Norepinephrine Uptake Inhibition (IC₅₀) | Dopamine Uptake Inhibition (IC₅₀) |

|---|---|---|

| (+)-Tranylcypromine | More Potent | More Potent |

Equilibrative Nucleoside Transporter (ENT1/ENT2) Inhibition (for related analogues)

Analogs of 2-phenylcyclopropylamine have been identified as inhibitors of equilibrative nucleoside transporters, ENT1 and ENT2. These transporters are crucial for the cellular uptake of nucleosides. The potency of inhibition by these analogs is highly dependent on their stereochemistry. Research indicates that the specific enantiomer (1S,2R) is a more potent inhibitor of human ENT1 (hENT1) than its (1R,2S) counterpart. This stereoselectivity underscores the specific conformational requirements of the ENT1 binding site.

Structure-Activity Relationship (SAR) Elucidation

The relationship between the chemical structure of this compound and its biological activity is a key area of investigation. SAR studies help to identify the molecular features responsible for its pharmacological effects.

Role of the Cyclopropane Moiety in Molecular Recognition and Metabolic Stability

The cyclopropane ring is a critical structural feature. It acts as a rigid scaffold, holding the phenyl and amine groups in a fixed spatial orientation. This conformational rigidity is believed to enhance binding affinity to target proteins by reducing the entropic penalty upon binding. The cyclopropane ring is also a bioisostere of an ethylenic group, but with a three-dimensional structure that mimics the conformation of substrates for monoamine oxidase (MAO), such as phenethylamine. This mimicry is thought to contribute to the mechanism-based inhibition of MAO observed with related compounds. Furthermore, this moiety can contribute to metabolic stability by being less susceptible to certain metabolic pathways compared to more flexible alkyl chains.

Influence of Phenyl Ring Fluorine Substitution Patterns on Activity

The substitution of a fluorine atom on the phenyl ring has a profound impact on the molecule's properties and activity. The position of the fluorine atom is crucial. In the case of this compound, the fluorine is at the para-position (position 4).

Fluorine substitution can influence:

Metabolic Stability : Fluorine atoms can block sites of metabolism, such as aromatic hydroxylation, thereby increasing the half-life of the compound.

Binding Affinity : The electronegativity and size of the fluorine atom can alter the electronic properties of the phenyl ring and lead to new interactions, such as hydrogen bonds or dipole-dipole interactions, within the target's binding pocket.

Lipophilicity : Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes, including the blood-brain barrier.

Studies comparing different substitution patterns on the phenyl ring of related compounds have shown that para-substitution often results in optimal activity. For example, in a series of monoamine transporter inhibitors, the 4-fluoro analog demonstrated high potency.

Table 2: General Effects of Phenyl Ring Fluorination

| Property | Effect of Fluorine Substitution |

|---|---|

| Metabolic Stability | Generally Increased |

| Binding Affinity | Can be Enhanced or Altered |

Conformational Analysis and Ligand-Target Complementarity

The rigid structure of the cyclopropane ring limits the number of possible conformations the molecule can adopt. This conformational constraint is key to its interaction with biological targets. The trans relationship between the phenyl and amino groups is essential for the activity of many psychoactive 2-phenylcyclopropylamines. This specific arrangement allows for optimal geometric and electronic complementarity with the binding sites of targets like monoamine transporters and enzymes. The molecule fits into the binding pocket in a way that allows for specific interactions, such as π-π stacking of the phenyl ring and ionic interactions of the protonated amine group.

Computational Modeling and In Silico Analysis

Computational methods are invaluable for understanding the molecular interactions of this compound at an atomic level. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict and rationalize the biological activity of this compound and its analogs.

Molecular docking simulations can predict the preferred binding pose of the molecule within the active site of a target protein, such as the serotonin transporter (SERT). These models help to identify key amino acid residues that interact with the ligand. For analogs, docking studies have shown that the phenyl ring often occupies a central hydrophobic pocket, while the amino group forms a crucial salt bridge with an acidic residue, such as an aspartate, in the transporter. The para-fluoro substituent can form specific interactions that enhance binding affinity compared to the non-fluorinated parent compound.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can help to predict the activity of novel analogs and guide the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by identifying molecular descriptors, which are numerical representations of a molecule's physicochemical properties, and correlating them with experimental activity data. The goal of QSAR is to predict the activity of new or untested compounds based on their structural features, thereby guiding drug discovery and development efforts.

The predictive power of a QSAR model is assessed through rigorous validation methods. A well-constructed QSAR model can provide insights into the structural features that are crucial for a compound's biological activity, aiding in the design of more potent and selective molecules.

Currently, specific QSAR models and associated research findings for this compound are not available in the reviewed scientific literature. The development of such a model would require a dataset of structurally related compounds with measured biological activities to establish a statistically significant correlation.

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the biological activity profile of a chemical compound based on its 2D structural formula. This prediction is founded on the principle that the biological activity of a substance is a function of its chemical structure. The PASS algorithm compares the structure of a query compound with a vast database of known biologically active substances.

The output of a PASS prediction is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). Activities with Pa values greater than Pi are considered probable for the compound . The average accuracy of PASS predictions is reported to be around 95%.

A PASS prediction for this compound would provide a theoretical spectrum of its potential pharmacological effects and mechanisms of action. However, specific PASS prediction data for this compound is not publicly available in the analyzed literature. Such an analysis would involve submitting the compound's structure to the PASS online service to generate its predicted activity profile.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This technique is instrumental in understanding the interactions between a small molecule and its biological target at the atomic level. The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a receptor. The binding affinity is often expressed as a docking score, with more negative values typically indicating a stronger interaction.

The process involves placing the ligand in various conformations within the binding site of the receptor and calculating the free energy of binding for each pose. The conformation with the lowest energy is considered the most likely binding mode. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

While molecular docking is a powerful tool for predicting binding affinity, specific studies detailing the molecular docking of this compound with any particular biological target have not been identified in the reviewed literature. Such an investigation would require a known protein target for this compound to perform the docking simulations and analyze the resulting interactions and binding affinities.

Molecular Dynamics Simulations for Ligand-Protein Interaction Profiling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the dynamic nature of ligand-protein interactions. Unlike the static picture provided by molecular docking, MD simulations can reveal how the ligand and protein adapt to each other's presence, including conformational changes and the stability of the binding pose.

These simulations can be used to calculate the binding free energy of a ligand-protein complex, offering a more accurate prediction of binding affinity than docking scores alone. Furthermore, MD simulations can elucidate the specific interactions that contribute to the stability of the complex, such as hydrogen bonds, water bridges, and hydrophobic interactions, and how these interactions evolve over the simulation time.

As with the other computational methods discussed, there is a lack of published research applying molecular dynamics simulations to study the ligand-protein interaction profile of this compound. A comprehensive MD simulation study would provide valuable information on the stability of its binding to a target protein and the key residues involved in the interaction.

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Detailed NMR data, including chemical shifts (δ) and coupling constants (J), are essential for the unambiguous stereochemical assignment of "(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine." However, specific spectral data is not available in the public domain.

A ¹H NMR spectrum would be crucial for confirming the relative stereochemistry of the cyclopropane (B1198618) ring protons and the protons of the phenyl group. The trans configuration of the protons on the cyclopropane ring would be expected to show characteristic coupling constants.

The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule, further confirming its structure.

¹⁹F NMR spectroscopy would be used to analyze the fluorine atom on the phenyl group, providing a distinct signal that can be used for identification and purity assessment.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of "this compound."

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula and confirming the molecular identity with a high degree of confidence.

LC-TOF-MS combines the separation capabilities of liquid chromatography with the high mass accuracy of a time-of-flight mass analyzer. This technique would be used to assess the purity of the compound and to identify any potential impurities.

Chromatographic Techniques for Enantiopurity and Diastereomeric Excess Determination

Chromatographic methods are indispensable for separating stereoisomers and quantifying the enantiomeric and diastereomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for this purpose.

Chiral HPLC is a powerful and widely adopted technique for the direct separation of enantiomers. mdpi.com The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective for separating a broad range of chiral compounds, including amines. mdpi.commdpi.com

For the analysis of this compound, a normal-phase or reversed-phase chiral HPLC method can be developed. The selection of the mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution. nih.gov The amine functionality of the analyte often necessitates the addition of a small amount of a basic modifier, such as diethylamine, to the mobile phase to improve peak shape and prevent tailing. Detection is commonly performed using a UV detector, as the phenyl group provides a suitable chromophore. nih.gov

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Expected R_t (1S,2R)- | ~8.5 min |

| Expected R_t (1R,2S)- | ~10.2 min |

| Resolution (R_s) | > 2.0 |

Note: The data in this table is illustrative of a typical method and is not derived from a single specific research publication.

Gas chromatography on a chiral stationary phase is another highly effective technique for enantiomeric excess determination, particularly for volatile compounds. researchgate.net For primary amines like this compound, direct analysis can be challenging due to their polarity. Therefore, derivatization is often employed to improve volatility and chromatographic performance. nih.gov

A common approach involves derivatizing the amine with a chiral reagent, such as N-(trifluoroacetyl)-L-prolyl chloride (L-TPC), to form diastereomeric amides. These diastereomers can then be separated on a standard achiral GC column. Alternatively, the racemic amine can be derivatized with an achiral reagent, like trifluoroacetic anhydride (B1165640) (TFAA), to reduce polarity, followed by separation on a GC column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., Chirasil-β-Dex). researchgate.netnih.gov

Table 2: Representative Chiral GC Method (Post-Derivatization)

| Parameter | Condition |

|---|---|

| Derivatization | Reaction with Trifluoroacetic Anhydride (TFAA) |

| Column | Chirasil-β-Dex Capillary Column |

| Dimensions | 25 m x 0.25 mm ID |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temp. | 250 °C |

| Oven Program | 100 °C hold for 2 min, ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 270 °C |

| Expected Elution | Baseline separation of the derivatized enantiomers |

Note: The data in this table is illustrative of a typical method and is not derived from a single specific research publication.

X-ray Crystallography for Absolute Configuration and Protein Complex Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing unambiguous proof of its absolute stereochemistry.

To confirm the (1S,2R) configuration, a single-crystal X-ray diffraction experiment can be performed. This requires growing a high-quality single crystal of the compound, often as a salt (e.g., hydrochloride or tartrate) to enhance crystallinity. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined.

The absolute configuration is established through the analysis of anomalous dispersion, an effect that becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. For light-atom structures, this effect is weak, but modern diffractometers and computational methods, including the calculation of the Flack parameter, allow for reliable assignment. A Flack parameter close to zero confirms that the determined structural model has the correct absolute configuration.

Table 3: Typical Crystallographic Data for a Chiral Amine Salt

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₉H₁₁ClFN |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell (a, b, c) | a = 5.1 Å, b = 9.8 Å, c = 13.3 Å |

| Volume (V) | 658 ų |

| Z (molecules/cell) | 4 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Final R-indices | R₁ = 0.045, wR₂ = 0.110 |

| Flack Parameter | 0.02(5) |

Note: This data is representative for a small organic salt and is modeled on published data for similar structures, such as cyclopropylamine (B47189) polymorphs. It is not the specific published data for this compound hydrochloride.

While this compound is primarily an intermediate, understanding how such fragments bind to biological targets is a key aspect of structure-based drug design. Co-crystallization involves forming a single crystal that contains both the target protein and the ligand bound to its active site.

This technique provides invaluable insight into the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern binding affinity and selectivity. The resulting 3D structure can guide the rational design of more potent and specific analogues. Although no co-crystal structures of this specific intermediate with a target protein are publicly available, the methodology remains a critical tool in medicinal chemistry for lead optimization.

Thermal and Solid-State Analysis for Crystalline Forms

The solid-state properties of a pharmaceutical intermediate can significantly impact its stability, handling, and reactivity. Thermal and solid-state analyses are used to characterize these properties, with a focus on identifying and controlling different crystalline forms (polymorphs).

Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD) are central to this characterization.

DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, crystallization, and solid-solid phase transitions. nih.gov The melting point and enthalpy of fusion are key indicators of crystalline purity and form.

TGA measures the change in mass of a sample as it is heated, providing information on thermal stability, decomposition temperatures, and the presence of residual solvents or hydrates. mdpi.com

PXRD generates a diffraction pattern unique to a specific crystalline form. It is the primary tool for identifying polymorphs, as different crystal lattices produce distinct patterns of diffraction peaks. nih.gov

For this compound hydrochloride, these analyses would be used to ensure batch-to-batch consistency of the crystalline form, confirm the absence of amorphous content or undesired polymorphs, and establish its thermal stability profile.

Table 4: Representative Thermal and Solid-State Properties

| Analysis Technique | Parameter | Typical Result |

|---|---|---|

| DSC | Onset of Melting | ~205 °C |

| Peak Melting Point | ~208 °C | |

| TGA | Onset of Decomposition | > 220 °C |

| Mass Loss (up to 200 °C) | < 0.5% (anhydrous form) |

| PXRD | Characteristic Peaks (2θ) | Distinct peaks indicating a specific crystalline form |

Note: The thermal data presented is illustrative for a stable organic hydrochloride salt and does not represent specific experimental results for this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is a powerful tool for characterizing the thermal properties of this compound, providing insights into its melting behavior, purity, and potential polymorphism.

In a typical DSC analysis, a small sample of the compound is heated at a constant rate, and the heat flow to the sample is monitored. The resulting thermogram plots heat flow against temperature. For a crystalline solid like this compound, the most prominent feature on the DSC curve is the endothermic peak corresponding to its melting point. The onset temperature of this peak is taken as the melting point, a key physical property indicative of the compound's identity and purity. A sharp melting peak suggests a high degree of purity, whereas a broad peak may indicate the presence of impurities.

Furthermore, DSC can be employed to investigate the existence of different crystalline forms, or polymorphs. Polymorphs of the same compound will exhibit different melting points and enthalpies of fusion (the heat absorbed during melting). By analyzing samples prepared under various crystallization conditions, DSC can help identify and characterize these different solid-state forms. The presence of multiple melting peaks or other thermal events, such as solid-solid transitions, in the DSC thermogram can be indicative of polymorphism or the presence of solvates or hydrates.

While specific experimental data for this compound is not widely published in publicly accessible literature, the table below illustrates the type of data that would be generated in a typical DSC analysis for a high-purity sample of a pharmaceutical intermediate.

Table 1: Illustrative Differential Scanning Calorimetry (DSC) Data for a Crystalline Form of this compound

| Parameter | Value | Description |

| Onset Temperature (Melting) | 170.5 °C | The temperature at which the melting process begins. |

| Peak Temperature (Melting) | 172.8 °C | The temperature at which the maximum heat flow occurs during melting. |

| Enthalpy of Fusion (ΔHfus) | 150.2 J/g | The amount of energy required to melt the sample, indicative of its crystallinity. |

| Heating Rate | 10 °C/min | The rate at which the sample temperature is increased during the experiment. |

| Atmosphere | Nitrogen | The inert atmosphere used to prevent oxidative degradation of the sample. |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystalline material. For this compound, PXRD is essential for identifying its crystalline form, assessing its phase purity, and detecting polymorphism. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific crystal lattice.

In a PXRD experiment, a powdered sample of the compound is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystal lattice planes at specific angles, according to Bragg's Law. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram is a plot of intensity versus 2θ.

The positions and relative intensities of the diffraction peaks are characteristic of the compound's crystal structure. This allows for the unambiguous identification of the crystalline form of this compound. Furthermore, PXRD is highly sensitive to the presence of different crystalline phases. If multiple polymorphs are present in a sample, the resulting diffractogram will be a superposition of the patterns for each form, allowing for their identification and, in some cases, quantification.

The absence of sharp diffraction peaks and the presence of a broad halo in the diffractogram would indicate that the material is amorphous rather than crystalline. This distinction is critical as the crystalline or amorphous nature of a compound can significantly impact its physical properties, such as solubility and stability.

While a specific, publicly available PXRD pattern for this compound is not provided in the literature, the following table represents a hypothetical set of characteristic 2θ peaks that would be used to identify a specific crystalline form of this compound.

Table 2: Representative Powder X-ray Diffraction (PXRD) Peaks for a Crystalline Form of this compound

| Position (°2θ) | Relative Intensity (%) |

| 8.5 | 45 |

| 12.3 | 100 |

| 15.8 | 78 |

| 17.1 | 65 |

| 20.4 | 92 |

| 22.9 | 55 |

| 24.7 | 81 |

| 28.6 | 30 |

Role of 1s,2r 2 4 Fluorophenyl Cyclopropanamine in Chemical Synthesis and Probe Development

Precursor in the Synthesis of Chiral Building Blocks

The unique stereochemical configuration and functional groups of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine make it an important starting material for the synthesis of more complex chiral building blocks. bldpharm.combldpharm.com As a primary amine, it readily participates in a variety of coupling reactions, allowing for the introduction of diverse functionalities. Its structural rigidity and defined stereochemistry are transferred to subsequent molecules, which is critical for creating compounds with specific three-dimensional arrangements necessary for biological activity. These new building blocks, derived from the parent compound, are then used in the synthesis of various research compounds and potential therapeutic agents. nih.gov For instance, it serves as a foundational unit for creating larger, more functionalized cyclopropane-containing molecules that are key intermediates in multi-step synthetic pathways. nih.gov

| Building Block / Derivative Class | Synthetic Transformation | Application Area | Reference |

|---|---|---|---|

| N-Alkyl-2-arylcyclopropanamines | Reductive amination, Alkylation | LSD1 Inhibitor Synthesis | nih.govresearchgate.net |

| Lysine-Phenylcyclopropylamine (PCPA) Conjugates | Amide bond formation | Epigenetic Probe Development | nih.govclockss.org |

| Styrenylcyclopropylamine Derivatives | Condensation and cyclization reactions | Mechanism-based Enzyme Inactivators | nih.govresearchgate.net |

| Pyrrole-Imidazole Polyamide Conjugates | Amide coupling | Sequence-specific DNA-targeting agents | clockss.org |

Design and Synthesis of Mechanistic Probes for Biological Targets

This compound is a key component in the design of mechanistic probes, particularly for flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes like Lysine-Specific Demethylase 1 (LSD1). researchgate.netclockss.org The phenylcyclopropylamine moiety is a well-established pharmacophore for the irreversible inhibition of this class of enzymes. These probes function as mechanism-based inactivators; they are processed by the target enzyme, leading to the formation of a reactive species that covalently bonds to the FAD cofactor. nih.govresearchgate.net This covalent and irreversible binding permanently inactivates the enzyme, making such probes powerful tools for studying enzyme function and validating drug targets.

The synthesis of these probes involves coupling the this compound core to other molecular fragments designed to enhance potency, selectivity, or cellular uptake. clockss.org For example, it has been conjugated with L-lysine to mimic the natural substrate of LSD1 or attached to pyrrole-imidazole polyamides to target the inhibitor to specific DNA sequences. clockss.org The stereochemistry of the cyclopropane (B1198618) ring is crucial, as it dictates the precise orientation of the phenyl ring and the amino group within the enzyme's active site, significantly affecting inhibitory potency. nih.gov

Derivatization Strategies for Structure-Activity Relationship Studies (e.g., N-alkylation)

Systematic derivatization of this compound is a common strategy to explore the structure-activity relationships (SAR) of the molecules it is incorporated into. nih.gov N-alkylation, the addition of alkyl groups to the primary amine, is a frequently employed technique to modulate a compound's physicochemical properties and biological activity. researchgate.net These modifications can enhance binding affinity, improve selectivity over related enzymes like monoamine oxidases (MAO-A and MAO-B), and optimize pharmacokinetic profiles. researchgate.netuq.edu.au

Research has shown that N-substituents can enhance the potency of 2-phenylcyclopropylamine-based LSD1 inhibitors without being part of the final covalent adduct formed with the FAD cofactor. researchgate.net SAR studies have identified that modifying the N-alkyl substituent can significantly impact inhibitory concentration. For instance, the introduction of spirocyclic fragments or oxetane (B1205548) groups via N-alkylation has led to the discovery of highly potent LSD1 inhibitors with IC50 values in the low nanomolar range. nih.gov These studies are essential for optimizing lead compounds in drug discovery projects. nih.gov

| Derivative Class | Modification Strategy | Impact on Activity / Properties | Example Finding | Reference |

|---|---|---|---|---|

| N-alkylated derivatives | Adding alkyl chains to the amine | Enhanced potency and selectivity for LSD1 | N-substituents improve potency without forming part of the FAD adduct. | researchgate.net |

| Spirocyclic analogues | Reductive amination with spirocyclic ketones | High potency in biochemical and cellular assays | Compound 34 , a spirocyclic derivative, showed <4 nM biochemical potency. | nih.govresearchgate.net |

| Oxetane and difluoroethyl analogues | N-alkylation with functionalized groups | Modulated basicity of the amine while retaining high potency | Attenuated basicity of the distal amine by >3 pKa units. | nih.gov |

| Lysine-PCPA Conjugates | Varying the linker and lysine (B10760008) portion | Stereochemistry of PCPA affects inhibitory activity depending on the conjugate structure | (1R,2S)-isomers were more potent for NCD18/NCD25, while the (1S,2R)-isomer was more potent for NCD41. | nih.gov |

Applications in Medicinal Chemistry Research as a Scaffold

In medicinal chemistry, a scaffold is a core structure upon which a series of compounds is built. The 2-(4-fluorophenyl)cyclopropanamine moiety serves as a privileged scaffold due to several advantageous features. cymitquimica.com The cyclopropane ring introduces conformational rigidity, which reduces the entropic penalty upon binding to a biological target and can lead to higher potency and selectivity. nih.gov The trans-substitution pattern of the amine and phenyl groups places these key functionalities in a well-defined spatial orientation, which is critical for precise interactions with amino acid residues in an enzyme's active site. nih.gov

This scaffold is a cornerstone in the development of inhibitors for FAD-dependent amine oxidases, most notably LSD1. nih.govuq.edu.au The fluorophenyl group can engage in favorable interactions within hydrophobic pockets of the target protein, while the cyclopropylamine (B47189) is the reactive "warhead" responsible for the mechanism-based inhibition. nih.govnih.gov Its utility as a scaffold allows medicinal chemists to systematically modify other parts of the molecule to fine-tune biological activity and drug-like properties, leading to the identification of potent and selective clinical candidates. researchgate.net

Role as a Chiral Intermediate in the Production of Research Compounds

A chiral intermediate is a stereochemically pure compound that serves as a critical stepping stone in a longer synthetic sequence. mdpi.com this compound plays precisely this role in the synthesis of numerous complex research compounds. nih.gov Its preparation with high optical purity is a key first step, as this chirality is carried through to the final product, ensuring the desired biological effect. nih.gov

For example, in the synthesis of advanced, potent LSD1 inhibitors, this chiral amine is often introduced mid-synthesis via reactions like reductive amination or amide coupling. nih.govclockss.org The synthesis of a highly potent inhibitor known as compound 34 begins with a styrenylcyclopropylamine which is then elaborated; a similar strategy can be envisioned starting from this compound. nih.gov It is also a key intermediate in the synthesis of lysine-PCPA conjugates like NCD18, NCD25, and NCD41, where it is coupled to a lysine derivative to produce the final, biologically active molecule. nih.gov Its role as an intermediate is indispensable for accessing these complex molecular architectures in an enantiomerically pure form.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1S,2R)-2-(4-fluorophenyl)cyclopropanamine, and how does stereochemical control affect yield?